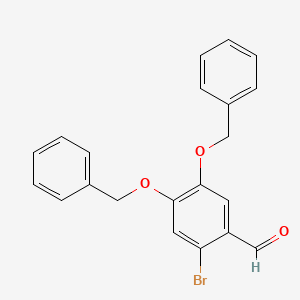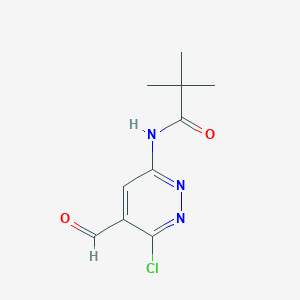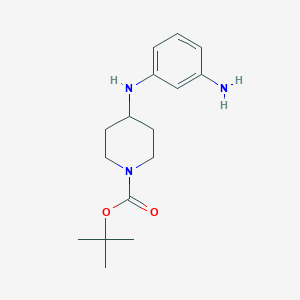![molecular formula C9H9N3O2 B8245560 [5-(2-氨基吡啶-3-基)异恶唑-3-基]甲醇](/img/structure/B8245560.png)
[5-(2-氨基吡啶-3-基)异恶唑-3-基]甲醇
描述
[5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氨基异恶唑的合成
已注意到通过特定吡咯与甲醇中的羟胺反应,选择性合成 5-氨基-3-(吡咯-2-基)异恶唑。类似条件导致形成 5-氨基异恶唑及其结构异构体 3-氨基异恶唑。通过改变反应条件实现了 3-氨基异恶唑的选择性制备,表明对异恶唑的合成过程和结构变异具有细致的控制(Sobenina 等,2005)。
多元醇的新途径
通过双非对映选择性 1,3-偶极环加成反应,开发了合成顺,顺-双(1,2-异恶唑啉-5-基)甲醇和相关二醇的独特合成途径。异恶唑啉通过氢解转化为多元醇,为基础化合物增加了功能性,为进一步的化学探索提供了潜在途径(Kim 等,2005)。
扩展 π-共轭体系
创建双-3-氨基咪唑并[1, 2-a]吡啶、嘧啶和哒嗪等扩展 π-共轭体系代表了化学工程的重要一步。这些是通过新颖的伪五组分缩合过程合成的,展示了异恶唑衍生物在形成复杂扩展结构方面的多功能性(Shaabani 等,2009)。
生物活化途径
异恶唑环的生物活化
研究重点关注异恶唑环的独特生物活化途径,特别是专注于 C3 取代的异恶唑或 1,2-苯并异恶唑的分子。该研究深入了解了酶催化的异恶唑环裂解,导致形成各种中间体和最终产物。对生物活化途径的详细阐明可能对理解含异恶唑化合物的代谢命运和生物活性产生影响(Yu 等,2011)。
属性
IUPAC Name |
[5-(2-aminopyridin-3-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-9-7(2-1-3-11-9)8-4-6(5-13)12-14-8/h1-4,13H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAZEIDKTZKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC(=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245477.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245479.png)
![(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245487.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245488.png)





![7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid](/img/structure/B8245537.png)

![2-Bromo-6-chlorothiazolo[4,5-c]pyridine](/img/structure/B8245543.png)


